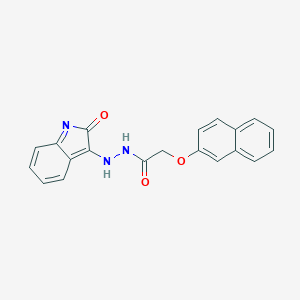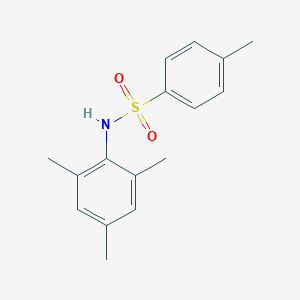
4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide
概要
説明
4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides. It is characterized by the presence of a mesityl group (a substituted benzene ring with three methyl groups) attached to the nitrogen atom of the sulfonamide group, and a p-toluenesulfonyl group (a benzene ring with a methyl group and a sulfonamide group) attached to the nitrogen atom. This compound is known for its stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide typically involves the reaction of mesitylamine with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the mesityl and p-toluenesulfonyl groups.
Reduction: Reduced derivatives of the mesityl and p-toluenesulfonyl groups.
Substitution: Substituted sulfonamides with various functional groups.
科学的研究の応用
4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The mesityl group enhances the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
p-Toluenesulfonamide: Similar structure but lacks the mesityl group.
N-Methyl-p-toluenesulfonamide: Similar structure but has a methyl group instead of a mesityl group.
N-Ethyl-p-toluenesulfonamide: Similar structure but has an ethyl group instead of a mesityl group.
Uniqueness
4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide is unique due to the presence of the mesityl group, which enhances its stability and reactivity compared to other sulfonamides. The mesityl group also provides steric hindrance, which can influence the compound’s interactions with molecular targets and its overall chemical behavior .
特性
分子式 |
C16H19NO2S |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-11-5-7-15(8-6-11)20(18,19)17-16-13(3)9-12(2)10-14(16)4/h5-10,17H,1-4H3 |
InChIキー |
ANVUKJDKJYJFNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
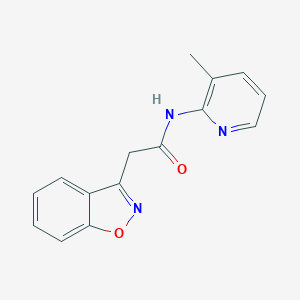
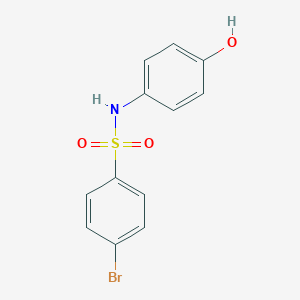
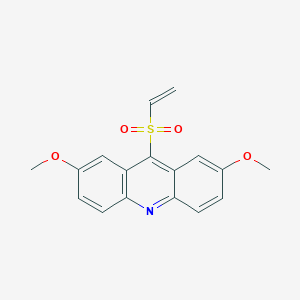
![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![2-(4-Bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B230140.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)
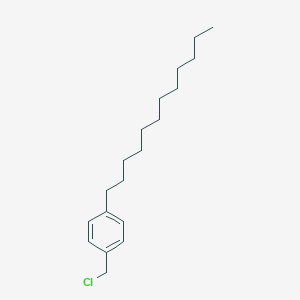
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)
